3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
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Overview
Description
3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity. These methods may include solvent-free reactions or the use of environmentally friendly catalysts to minimize byproducts and waste .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its high anti-inflammatory activity.
2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
Uniqueness
3-Phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride stands out due to its specific structural features and the unique combination of biological activities it exhibits.
Properties
CAS No. |
1188331-72-7 |
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Molecular Formula |
C13H16ClN3 |
Molecular Weight |
249.74 g/mol |
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride |
InChI |
InChI=1S/C13H15N3.ClH/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,15,16);1H |
InChI Key |
SFKSRHASKRUUIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=NN2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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